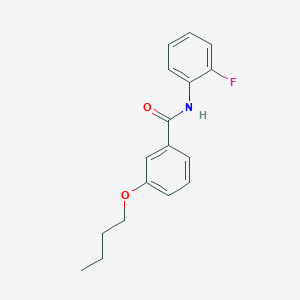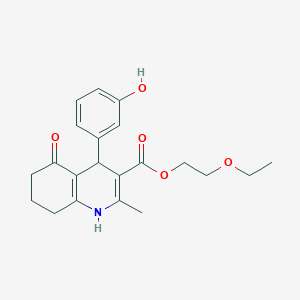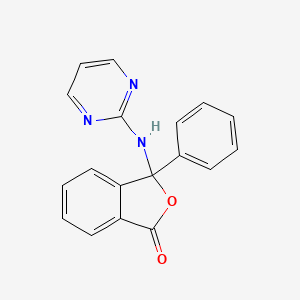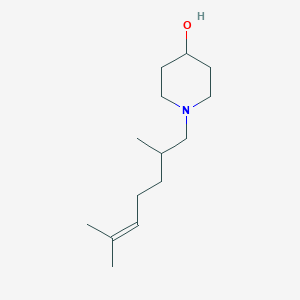![molecular formula C16H17BrO3 B5084376 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of compounds known as aryl bromides, which are commonly used as building blocks in the synthesis of other organic compounds. In
Mecanismo De Acción
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of the neurotransmitter dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application and dosage used. In general, this compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent tool for research. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility to some researchers.
Direcciones Futuras
There are many future directions for research on 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, including its potential as a therapeutic agent for various diseases, its effects on neurotransmitter release and synaptic plasticity, and its interactions with other compounds in the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process that involves the reaction of 3-(3-methoxyphenoxy)propanol with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group to an amine and subsequent reaction with 4-bromobenzyl bromide. This process yields this compound as a white solid with a melting point of 97-98°C.
Aplicaciones Científicas De Investigación
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, this compound has been studied for its effects on neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-6-4-7-14(12-13)19-10-5-11-20-16-9-3-2-8-15(16)17/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBMKJUOKAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
